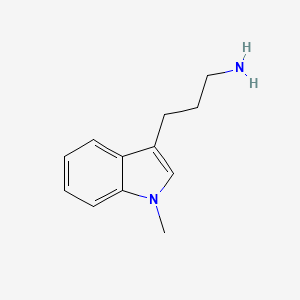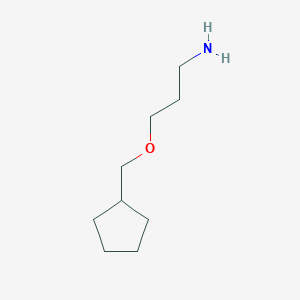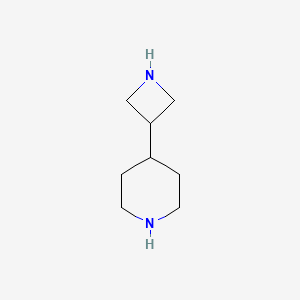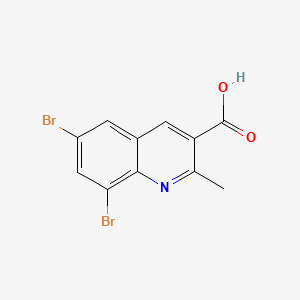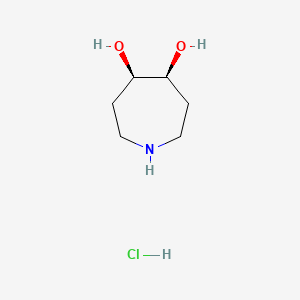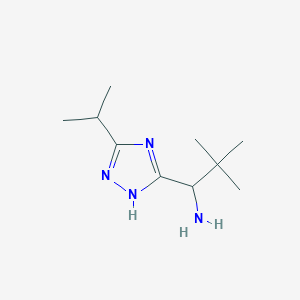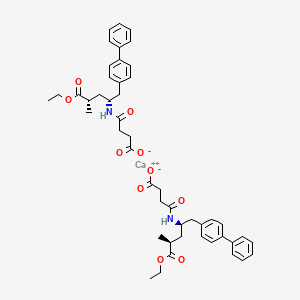
Sacubitril Enantiomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sacubitril Enantiomer is a chiral compound that serves as an enantiomer of Sacubitril, a neprilysin inhibitor. Sacubitril is commonly used in combination with valsartan to treat heart failure by reducing the risk of cardiovascular events. The enantiomeric form of Sacubitril has distinct properties and applications in scientific research and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril Enantiomer involves several steps, including asymmetric hydrogenation and enzymatic transamination. One method includes the use of a rhodium catalyst in methanol at 30°C under a hydrogen pressure of 10 bar, followed by a series of reactions involving i-PrMgCl, THF, and other reagents . Another approach involves a one-pot enzymatic cascade strategy for constructing two chiral centers without separating intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow methodologies. This approach allows for the intensification of cross-coupling reactions and optimization of reaction parameters using the “Design of Experiments” approach . The process includes steps such as Boc-deprotection and N-succinylation, resulting in high overall yields.
Analyse Des Réactions Chimiques
Types of Reactions
Sacubitril Enantiomer undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to convert functional groups.
Reduction: Utilizes reducing agents to add hydrogen atoms or remove oxygen atoms.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, rhodium catalysts, i-PrMgCl, and THF. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes .
Major Products
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis and applications.
Applications De Recherche Scientifique
Sacubitril Enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its role in treating cardiovascular diseases and other conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Sacubitril Enantiomer exerts its effects by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. The active metabolite, LBQ657, increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism helps reduce blood pressure and alleviate symptoms of heart failure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valsartan: Often used in combination with Sacubitril for treating heart failure.
LCZ696: A combination of Sacubitril and Valsartan, marketed under the brand name Entresto.
Other Neprilysin Inhibitors: Compounds that inhibit neprilysin and have similar therapeutic effects.
Uniqueness
Sacubitril Enantiomer is unique due to its specific chiral properties and its role as an enantiomer of Sacubitril. Its distinct mechanism of action and applications in combination therapies make it a valuable compound in medical research and treatment .
Propriétés
Formule moléculaire |
C48H56CaN2O10 |
|---|---|
Poids moléculaire |
861.0 g/mol |
Nom IUPAC |
calcium;4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21+;/m00./s1 |
Clé InChI |
DDLCKLBRBPYKQS-XQTICPGVSA-L |
SMILES isomérique |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
SMILES canonique |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)
![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)
![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
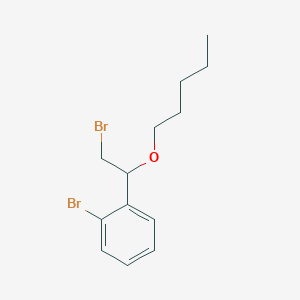
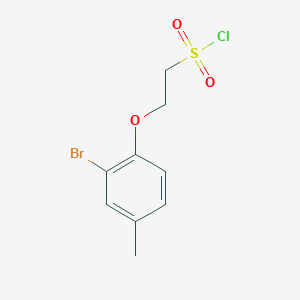


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
